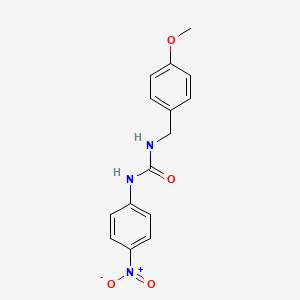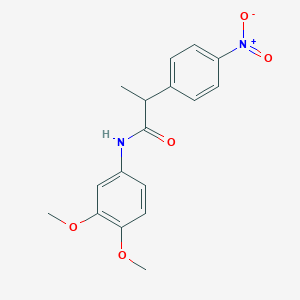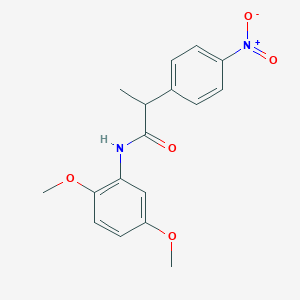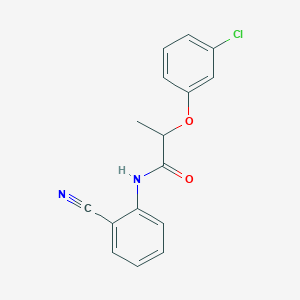![molecular formula C21H26N2O6 B4074654 1-[3-(3-phenoxyphenoxy)propyl]piperazine oxalate](/img/structure/B4074654.png)
1-[3-(3-phenoxyphenoxy)propyl]piperazine oxalate
Vue d'ensemble
Description
1-[3-(3-phenoxyphenoxy)propyl]piperazine oxalate, also known as PPOP, is a chemical compound that belongs to the class of piperazine derivatives. It is widely used in scientific research for its unique properties and effects on the human body.
Mécanisme D'action
The mechanism of action of 1-[3-(3-phenoxyphenoxy)propyl]piperazine oxalate is not fully understood, but it is believed to act as a serotonin transporter inhibitor. This compound has been shown to increase the levels of serotonin in the brain, which is associated with its anxiolytic and antidepressant effects. This compound may also affect the levels of other neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the human body. It has been found to reduce the levels of inflammatory cytokines and increase the levels of anti-inflammatory cytokines. This compound has also been shown to decrease pain sensitivity in animal models. Additionally, this compound has been found to reduce anxiety and depression-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(3-phenoxyphenoxy)propyl]piperazine oxalate has several advantages for lab experiments, such as its high purity and stability. However, this compound is not widely available commercially, and its synthesis can be challenging. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-[3-(3-phenoxyphenoxy)propyl]piperazine oxalate. One direction is to further investigate its potential therapeutic applications, such as in the treatment of Parkinson's disease and Alzheimer's disease. Another direction is to study the effects of this compound on other neurotransmitters and their receptors. Additionally, future research could focus on developing more efficient synthesis methods for this compound.
Conclusion:
In conclusion, this compound is a unique compound that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new therapeutic treatments for various neurological disorders.
Applications De Recherche Scientifique
1-[3-(3-phenoxyphenoxy)propyl]piperazine oxalate has been extensively used in scientific research for its various applications. It has been found to have anti-inflammatory, analgesic, and anxiolytic effects on the human body. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. Additionally, this compound has been used as a probe in the study of the serotonin transporter.
Propriétés
IUPAC Name |
oxalic acid;1-[3-(3-phenoxyphenoxy)propyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2.C2H2O4/c1-2-6-17(7-3-1)23-19-9-4-8-18(16-19)22-15-5-12-21-13-10-20-11-14-21;3-1(4)2(5)6/h1-4,6-9,16,20H,5,10-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNELGTZOAIVCGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-allyl-5'-benzyl-3'-butyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4074577.png)
![1-[3-(2-methoxy-4-methylphenoxy)propyl]azepane oxalate](/img/structure/B4074586.png)
![3-(4-methylphenyl)-5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B4074587.png)
![N-allyl-N-[2-(2-allyl-6-chlorophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074590.png)

![N-allyl-N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074609.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-ethoxybenzamide](/img/structure/B4074626.png)
![1-[2-(4-chloro-3-ethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074636.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B4074642.png)

![1-[4-(3-isopropoxyphenoxy)butyl]azepane oxalate](/img/structure/B4074653.png)
![1-[3-(4-chloro-3,5-dimethylphenoxy)propyl]piperazine oxalate](/img/structure/B4074661.png)

